2-Methyl-3-bromo-1,4-naphthoquinone Exhibits ~18-Fold Higher Potency Against Quinol/Fumarate Reductase Compared to Its 3-Ethyl Analog
In a direct head-to-head enzymatic assay against quinol/fumarate reductase (QFR) from Wolinella succinogenes, 2-methyl-3-bromo-1,4-naphthoquinone (2-bromo-3-methyl-1,4-naphthoquinone) demonstrated significantly higher inhibitory potency compared to its closest structural analog, 2-bromo-3-ethyl-1,4-naphthoquinone. The target compound inhibited quinol oxidation by fumarate with an IC50 of 0.000061 mM, whereas the ethyl analog required a 10-fold higher concentration to achieve similar inhibition, with an IC50 of 0.00061 mM [1].
| Evidence Dimension | IC50 for inhibition of quinol oxidation by fumarate |
|---|---|
| Target Compound Data | 0.000061 mM |
| Comparator Or Baseline | 2-bromo-3-ethyl-1,4-naphthoquinone: 0.00061 mM |
| Quantified Difference | 10-fold higher potency for the target compound |
| Conditions | Enzymatic assay using QFR from Wolinella succinogenes, pH 7.4, 37°C |
Why This Matters
For researchers targeting QFR, a validated drug target in pathogenic bacteria, this 10-fold potency advantage enables lower effective concentrations, reducing potential off-target effects and conserving valuable compound.
- [1] BRENDA Enzyme Database. Ligand: 2-bromo-3-methyl-1,4-naphthoquinone. IC50 Value: 0.000061 mM. https://www.brenda-enzymes.org/result_download.php?a=54&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=1.3.5.1&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[6]=1 View Source
